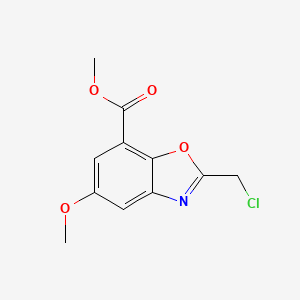
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate
Descripción general
Descripción
“Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is substituted with a chloromethyl group, a methoxy group, and a carboxylate ester group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, chloromethyl groups can be introduced through reactions with chlorinating agents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazole ring, with the various substituents attached at the 2, 5, and 7 positions. The exact geometry and conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl and carboxylate ester groups, both of which are functional groups that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Ring Expansion and Contraction
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate and similar compounds have been studied for their ability to undergo ring expansion and contraction reactions. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rearranges to give methoxy- and cyano- derivatives, which further undergo acid-catalyzed ring contraction to produce different compounds like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972).
Synthesis of Derivatives
The compound is used in the synthesis of various derivatives. For example, coupling of its trimethylsilyl derivative with other compounds followed by amination and deprotection processes leads to specific triazole carboxamides (Lin & Liu, 1984).
Role in Chemical Reactions
The role of methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate in chemical reactions is significant. For instance, in the presence of dimethyl acetylenedicarboxylate, it produces different compounds based on the reaction environment, highlighting the importance of water in such reactions (Castellani & Millini, 1984).
Pharmaceutical and Biological Applications
While avoiding specifics on drug usage and side effects, it is noted that derivatives of methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate show potential in various biological applications. For instance, certain derivatives exhibit antimicrobial activity (Balaswamy et al., 2012).
Application in Material Science
Derivatives of this compound are also explored in material science, particularly in the formation of nanofibers and microcrystals with potential applications as fluorescent nanomaterials (Ghodbane et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-6-3-7(11(14)16-2)10-8(4-6)13-9(5-12)17-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWQQSPNNKIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)
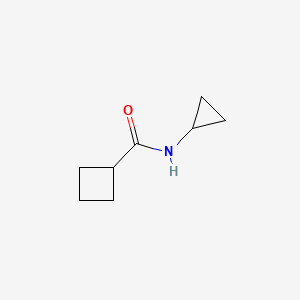
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
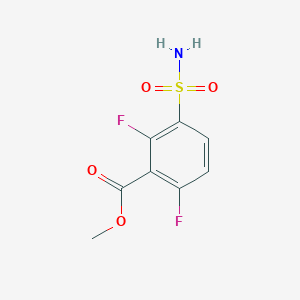
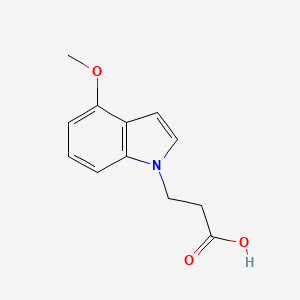
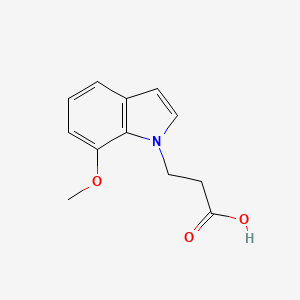
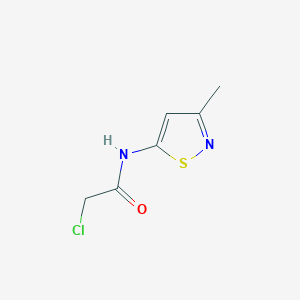
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
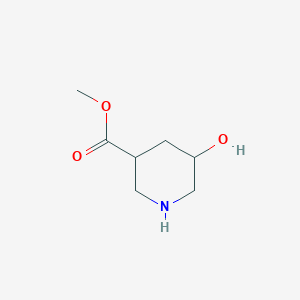
![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
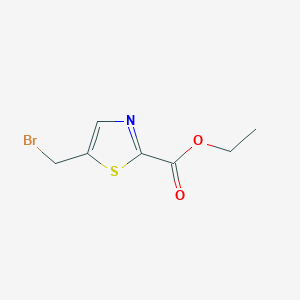
![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)